molecular formula C15H10F2N2O2S B2436288 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946341-17-9

3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2436288
CAS No.: 946341-17-9
M. Wt: 320.31
InChI Key: KNDOIHSEOMRMFL-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.

    Formation of the Benzamide Moiety: The final step involves the coupling of the isoxazole-thiophene intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

Medicinally, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of fluorine atoms and heterocyclic rings.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the isoxazole and thiophene rings, making it less complex and potentially less bioactive.

    N-(5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Similar but without the fluorine atoms, which may reduce its binding affinity and specificity.

    3,4-Difluoro-N-(methyl)benzamide: Lacks the isoxazole and thiophene rings, making it simpler and potentially less versatile.

Uniqueness

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of fluorine atoms, a thiophene ring, and an isoxazole moiety. This combination provides a balance of electronic properties, structural rigidity, and potential bioactivity that is not found in simpler analogs.

This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry

Properties

IUPAC Name

3,4-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDOIHSEOMRMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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